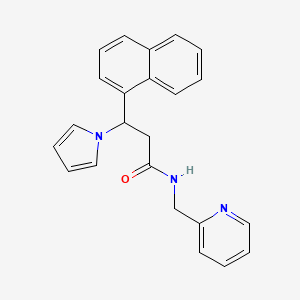
3-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Naphthyl Group Introduction: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyridinylmethyl Group Addition: The pyridinylmethyl group can be added through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)butanamide
- 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)pentanamide
- 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)hexanamide
Uniqueness
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science, where other similar compounds may not exhibit the same level of activity or desired properties.
特性
分子式 |
C23H21N3O |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3-naphthalen-1-yl-N-(pyridin-2-ylmethyl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C23H21N3O/c27-23(25-17-19-10-3-4-13-24-19)16-22(26-14-5-6-15-26)21-12-7-9-18-8-1-2-11-20(18)21/h1-15,22H,16-17H2,(H,25,27) |
InChIキー |
BMFIJSRXWQFLLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NCC3=CC=CC=N3)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
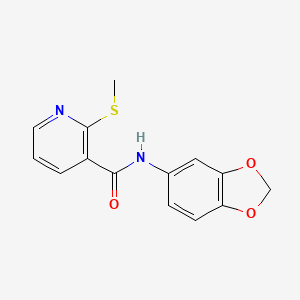


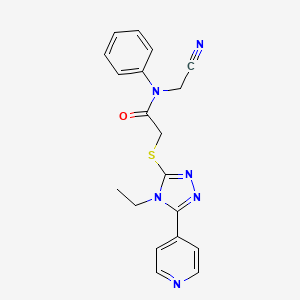
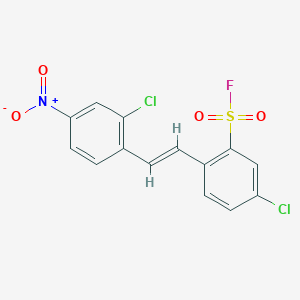

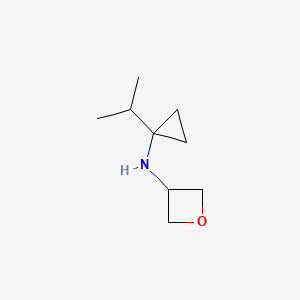
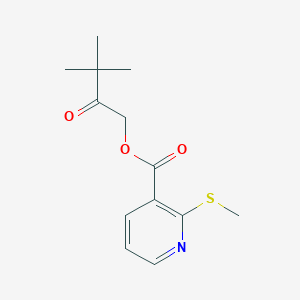
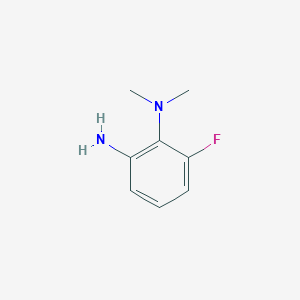

![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)


